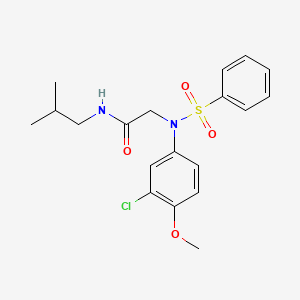
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation.
作用機序
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide exerts its anti-tumor effects by inhibiting the activity of HDAC enzymes, which play a critical role in regulating gene expression and chromatin structure. HDAC inhibitors like this compound increase the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased accessibility of DNA to transcription factors. This results in the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, leading to the anti-tumor effects of this compound.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. It has been demonstrated to inhibit the growth of malaria parasites and to have anti-inflammatory effects in animal models. This compound has also been shown to increase the sensitivity of cancer cells to radiation therapy.
実験室実験の利点と制限
One advantage of using N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for HDAC enzymes, which allows for targeted modulation of gene expression. Another advantage is its low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, one limitation is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for the study of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide. One direction is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another direction is the investigation of the combination of this compound with other anti-cancer agents, such as radiation therapy or chemotherapy. Additionally, the use of this compound in combination with immunotherapy may be a promising approach for cancer treatment. Finally, the investigation of the role of HDAC inhibitors in other diseases, such as neurodegenerative diseases or inflammatory disorders, may also be an interesting area of research.
合成法
The synthesis of N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide involves a series of chemical reactions starting from 3-chloro-4-methoxyaniline. The intermediate products are then coupled with isobutylamine and phenylsulfonyl chloride to form the final product. This synthesis method has been optimized to achieve high yields and purity of this compound.
科学的研究の応用
N~2~-(3-chloro-4-methoxyphenyl)-N~1~-isobutyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, this compound has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. It has been demonstrated to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, while having minimal toxicity in normal cells.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-14(2)12-21-19(23)13-22(15-9-10-18(26-3)17(20)11-15)27(24,25)16-7-5-4-6-8-16/h4-11,14H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXSBQHZCKFQQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

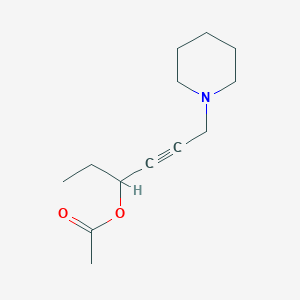
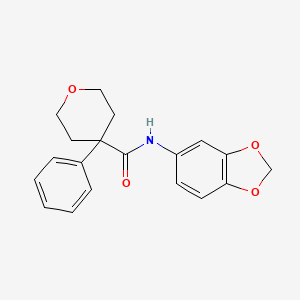

![4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B4886383.png)
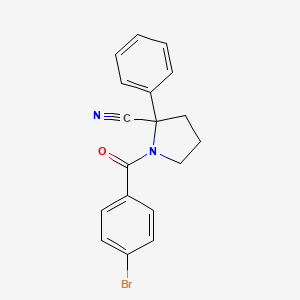
![N-[4-(diethylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B4886410.png)
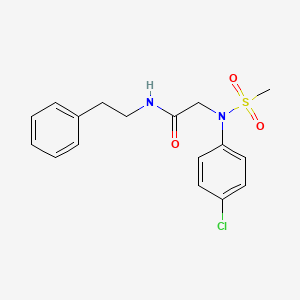
![2-[(5-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B4886426.png)

![2-(3-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B4886444.png)
![8-[3-(2-nitrophenoxy)propoxy]quinoline](/img/structure/B4886447.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4886453.png)
![2-[methyl(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)amino]ethanol](/img/structure/B4886471.png)
![N-(5-fluoro-2-methylbenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4886477.png)